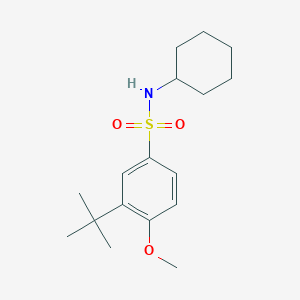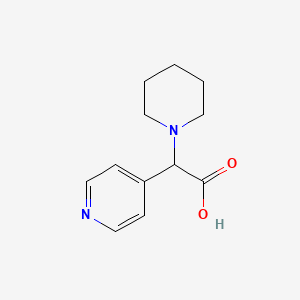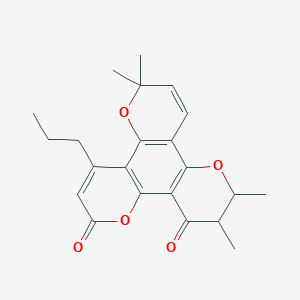
1-(4-Formylphenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Formylphenyl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Formylphenyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzoic acid with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Formylphenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(4-Carboxyphenyl)-3-phenylurea.
Reduction: 1-(4-Hydroxymethylphenyl)-3-phenylurea.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials, such as covalent organic frameworks (COFs), which have applications in catalysis, gas storage, and separation technologies
Mecanismo De Acción
The mechanism of action of 1-(4-Formylphenyl)-3-phenylurea is primarily determined by its ability to interact with specific molecular targets. The formyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylurea moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
1-(4-Formylphenyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(4-Formylphenyl)-3,5-diaryl-2-pyrazolines: These compounds also contain a formyl group attached to a phenyl ring but differ in their core structure, leading to distinct chemical and physical properties.
Triphenylamine-based aldehydes: These compounds have similar formyl groups but are used primarily as photo-initiators in multi-photon lithography.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-(4-formylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H12N2O2/c17-10-11-6-8-13(9-7-11)16-14(18)15-12-4-2-1-3-5-12/h1-10H,(H2,15,16,18) |
Clave InChI |
XQRNVTKXXVUZJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo-](/img/structure/B12119424.png)

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119428.png)
![(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B12119434.png)
![Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl-](/img/structure/B12119435.png)





![(4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12119465.png)
![N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B12119472.png)


